



Application of NVP-BSK805 in CRISPR-Cas9 Engineered JAK2 Mutant Cell Lines

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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

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Introduction

The discovery of the CRISPR-Cas9 gene-editing technology has revolutionized the study of genetic diseases, allowing for the precise introduction of disease-associated mutations in cellular models. In the context of myeloproliferative neoplasms (MPNs), the Janus kinase 2 (JAK2) V617F mutation is a key driver of disease pathogenesis.[1][2] This has led to the development of targeted therapies, including small molecule inhibitors of JAK2. NVP-BSK805 is a potent and selective ATP-competitive inhibitor of JAK2, demonstrating activity against both wild-type and mutant forms of the enzyme, such as JAK2 V617F.[1][3]

These application notes provide a comprehensive guide for utilizing NVP-BSK805 in conjunction with CRISPR-Cas9 engineered cell lines harboring JAK2 mutations. The protocols outlined below detail the generation of JAK2 mutant cell lines using CRISPR-Cas9, and the subsequent application of NVP-BSK805 to assess its therapeutic potential through cell viability and signaling pathway analysis.

Data Presentation NVP-BSK805 Inhibitory Activity

NVP-BSK805 demonstrates high potency and selectivity for JAK2 over other JAK family kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of NVP-BSK805 in various contexts.

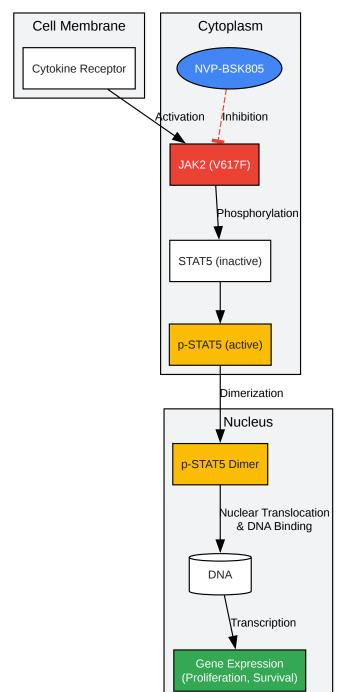


Target/Cell Line	Assay Type	NVP-BSK805 IC50/GI50	Reference
Biochemical Assays			
JAK2 JH1 (kinase domain)	In vitro kinase assay	0.48 nM	[3]
JAK1 JH1 (kinase domain)	In vitro kinase assay	31.63 nM	[3]
JAK3 JH1 (kinase domain)	In vitro kinase assay	18.68 nM	[3]
TYK2 JH1 (kinase domain)	In vitro kinase assay	10.76 nM	[3]
Full-length wild-type JAK2	In vitro kinase assay	0.58 ± 0.03 nM	[3]
Full-length JAK2 V617F	In vitro kinase assay	0.56 ± 0.04 nM	[3]
Cell-Based Assays			
SET-2 (JAK2 V617F)	Cell Proliferation (WST-1)	88 nM	[3]
CHRF-288-11 (JAK2 T875N)	Cell Proliferation	0.23 μΜ	[4]
UKE-1 (JAK2 V617F)	Cell Proliferation	Submicromolar	[4]

Signaling Pathways and Experimental Workflow JAK2/STAT5 Signaling Pathway and Inhibition by NVP-BSK805

The JAK2/STAT5 signaling pathway is a critical mediator of cytokine signaling and is constitutively activated by mutations such as JAK2 V617F. NVP-BSK805 inhibits this pathway by blocking the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream targets like STAT5.





JAK2/STAT5 Signaling and NVP-BSK805 Inhibition

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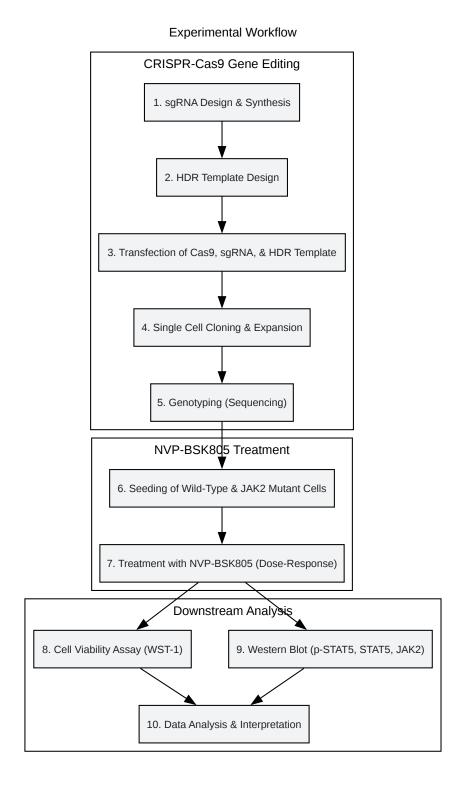
JAK2/STAT5 signaling pathway with NVP-BSK805 inhibition.



Experimental Workflow for NVP-BSK805 Application in CRISPR-Cas9 JAK2 Studies

The following workflow outlines the key steps for generating and validating a CRISPR-Cas9 engineered JAK2 mutant cell line and subsequently evaluating the efficacy of NVP-BSK805.





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Workflow for NVP-BSK805 studies in CRISPR-edited cells.



Experimental Protocols

Protocol 1: Generation of JAK2 V617F Knock-in Hematopoietic Cell Line using CRISPR-Cas9

This protocol provides a general framework for introducing the JAK2 V617F mutation into a hematopoietic cell line (e.g., K562 or Ba/F3) using CRISPR-Cas9-mediated homology-directed repair (HDR).

Materials:

- Target hematopoietic cell line
- Cas9 nuclease
- Synthetic single-guide RNA (sgRNA) targeting JAK2 exon 14
- Single-stranded oligodeoxynucleotide (ssODN) HDR template with the V617F mutation
- Electroporation system and appropriate buffers
- Cell culture medium and supplements
- 96-well plates for single-cell cloning
- Genomic DNA extraction kit
- PCR reagents and primers flanking the target site
- Sanger sequencing service

Methodology:

sgRNA and HDR Template Design: Design an sgRNA targeting a region close to the V617 codon in exon 14 of the JAK2 gene. Design an ssODN HDR template containing the G>T mutation that results in the V617F amino acid change, along with silent mutations to prevent re-cutting by Cas9.



- Ribonucleoprotein (RNP) Complex Formation: Incubate the Cas9 nuclease with the synthetic sgRNA to form the RNP complex according to the manufacturer's instructions.
- Electroporation: Resuspend the target cells in an appropriate electroporation buffer. Mix the cells with the RNP complex and the ssODN HDR template. Electroporate the cell suspension using a pre-optimized program for the specific cell line.
- Cell Recovery and Expansion: Immediately after electroporation, transfer the cells to prewarmed culture medium and incubate.
- Single-Cell Cloning: After a recovery period, perform limiting dilution or fluorescenceactivated cell sorting (FACS) to isolate single cells into 96-well plates.
- Clonal Expansion and Genotyping: Expand the single-cell clones. Extract genomic DNA from a portion of each clone. Amplify the target region of the JAK2 gene by PCR. Purify the PCR product and send for Sanger sequencing to identify clones with the desired V617F knock-in.

Protocol 2: Cell Viability Assessment using WST-1 Assay

This protocol details the measurement of cell viability in response to NVP-BSK805 treatment using a WST-1 assay.

Materials:

- Wild-type and CRISPR-engineered JAK2 V617F cell lines
- NVP-BSK805
- Cell culture medium
- 96-well microplates
- WST-1 cell proliferation reagent
- Microplate reader

Methodology:



- Cell Seeding: Seed the wild-type and JAK2 V617F cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 μL of culture medium.
- NVP-BSK805 Treatment: Prepare a serial dilution of NVP-BSK805 in culture medium. Add the desired concentrations of NVP-BSK805 to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- WST-1 Reagent Addition: Add 10 μL of WST-1 reagent to each well.
- Incubation with WST-1: Incubate the plates for 1-4 hours at 37°C.
- Absorbance Measurement: Shake the plates for 1 minute and measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of NVP-BSK805 relative to the vehicle-treated control. Plot the dose-response curve and determine the GI50 value.

Protocol 3: Western Blot Analysis of Phospho-STAT5

This protocol describes the detection of phosphorylated STAT5 (p-STAT5) levels in response to NVP-BSK805 treatment to assess the inhibition of JAK2 signaling.

Materials:

- Wild-type and CRISPR-engineered JAK2 V617F cell lines
- NVP-BSK805
- Cell culture medium
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit



- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-STAT5 (Tyr694), anti-total STAT5, anti-JAK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibody
- ECL Western blotting substrate
- Chemiluminescence imaging system

Methodology:

- Cell Treatment and Lysis: Seed cells and treat with various concentrations of NVP-BSK805 for a specified time (e.g., 4-24 hours). Harvest the cells and lyse them in ice-cold RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer: Normalize protein amounts, prepare samples with Laemmli
 buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF
 membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane with TBST.
- Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total STAT5, JAK2, and the loading control to ensure equal protein loading and to assess total protein levels.
- Densitometry Analysis: Quantify the band intensities and normalize the p-STAT5 signal to the total STAT5 and loading control signals.

Conclusion

The combination of CRISPR-Cas9 technology and targeted inhibitors like NVP-BSK805 provides a powerful platform for dissecting the molecular mechanisms of JAK2-driven diseases and for the preclinical evaluation of novel therapeutic agents. The protocols and data presented here offer a foundational guide for researchers to design and execute robust experiments in this field. Careful optimization of these protocols for specific cell lines and experimental conditions is crucial for obtaining reliable and reproducible results.

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